Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Studied for its neuroprotective and anti-inflammatory effects.
Uniqueness
Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate stands out due to its unique combination of biological activities and its potential as a versatile building block in synthetic chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development .
Biological Activity
Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of triazole derivatives with carboxylic acids. The synthesis often employs techniques such as microwave-assisted synthesis or traditional heating methods to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro evaluations against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) demonstrated significant cytotoxic effects. The compound exhibited IC50 values in the micromolar range, indicating potent anti-tumor activity. For example, a related compound showed IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cell lines .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Studies employing flow cytometry and Annexin V staining have shown that these compounds can effectively promote apoptotic pathways in cancer cells .
Antimicrobial Activity
Methyl [1,2,4]triazolo[4,3-a]pyridine derivatives have also been evaluated for their antimicrobial properties:
- In Vitro Studies : Compounds derived from this scaffold demonstrated activity against a range of pathogenic bacteria and fungi. For instance, certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Antimalarial Activity
The compound's derivatives have been explored for their potential as antimalarial agents:
- Activity Against Plasmodium falciparum : A series of sulfonamide derivatives based on the triazolo-pyridine structure were synthesized and tested for their efficacy against Plasmodium falciparum. Notably, some compounds exhibited IC50 values as low as 2.24 μM, suggesting promising antimalarial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological efficacy of methyl [1,2,4]triazolo[4,3-a]pyridine derivatives:
Compound | Substituent | IC50 (μM) | Activity Type |
---|---|---|---|
22i | None | 0.83 | Antitumor (A549) |
30 | CF3 | 2.24 | Antimalarial (Plasmodium) |
52c | Phenyl | 0.15 | Antitumor (MCF-7) |
This table summarizes key findings from various studies that illustrate how different substituents on the triazolo-pyridine framework influence biological activity.
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated a series of triazolo-pyridine derivatives for their ability to inhibit tumor growth in xenograft models. The lead compound demonstrated a significant reduction in tumor size compared to controls and was well tolerated by the host organisms .
- Antimicrobial Evaluation : Another investigation focused on evaluating the antimicrobial properties of these compounds against clinical isolates. Results indicated that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-10-9-6-4-2-3-5-11(6)7/h2-5H,1H3 |
InChI Key |
POZJPFITQYKFED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C2N1C=CC=C2 |
Origin of Product |
United States |
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